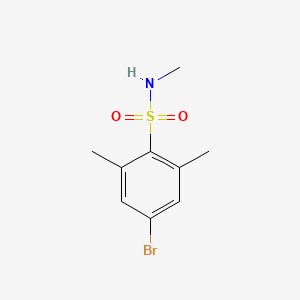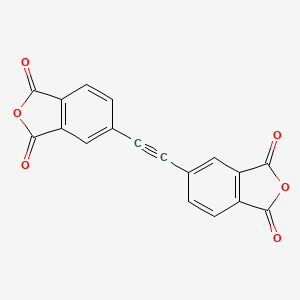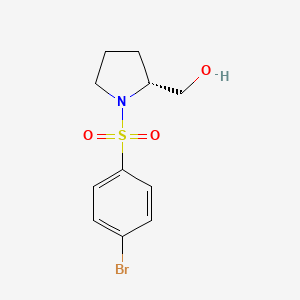
(R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol
Vue d'ensemble
Description
(R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol, also known as 4-bromo-2-(pyrrolidin-2-ylmethoxy)benzenesulfonate, is a synthetic sulfonate compound that has been gaining attention for its potential applications in the field of medicinal chemistry. It is of particular interest due to its ability to act as a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of the body’s inflammatory response. This compound is also known to be able to interact with certain receptors in the brain, potentially leading to antidepressant effects.
Mécanisme D'action
The mechanism of action of (R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol is not fully understood at this time. However, it is believed that this compound acts as a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). This enzyme is involved in the regulation of the body’s inflammatory response, and its inhibition by this compound is believed to lead to its anti-inflammatory effects. Additionally, this compound is believed to interact with certain receptors in the brain, leading to its potential use as an antidepressant.
Effets Biochimiques Et Physiologiques
(R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol has been studied for its potential effects on biochemical and physiological processes in the body. Studies have shown that this compound is able to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of the body’s inflammatory response. Additionally, this compound has been shown to interact with certain receptors in the brain, potentially leading to antidepressant effects. In addition to its potential therapeutic applications, this compound has also been studied for its ability to modulate the activity of certain enzymes in the body, such as caspase-3 and caspase-7.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize, allowing for its use in a variety of experiments. Additionally, this compound is relatively stable and has a relatively low toxicity profile, making it safe for use in laboratory experiments. However, the use of this compound in laboratory experiments is limited by its relatively low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
Given the potential applications of (R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol, there are several possible future directions for research. One potential direction is to further investigate the compound’s ability to act as an anti-inflammatory and antidepressant agent. Additionally, further research could be conducted on the compound’s ability to modulate the activity of certain enzymes in the body, such as caspase-3 and caspase-7. Additionally, further research could be conducted on
Applications De Recherche Scientifique
(R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol has been studied extensively in the field of medicinal chemistry. Its ability to inhibit the enzyme PDE4 has led to its potential use as an anti-inflammatory drug. Additionally, its interaction with certain receptors in the brain has led to its potential use as an antidepressant. In addition to its potential therapeutic applications, this compound has also been studied for its ability to modulate the activity of certain enzymes in the body, such as caspase-3 and caspase-7.
Propriétés
IUPAC Name |
[(2R)-1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-3-5-11(6-4-9)17(15,16)13-7-1-2-10(13)8-14/h3-6,10,14H,1-2,7-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIHWAWGDUILPZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(1-(4-bromophenylsulfonyl)pyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide](/img/structure/B1444336.png)
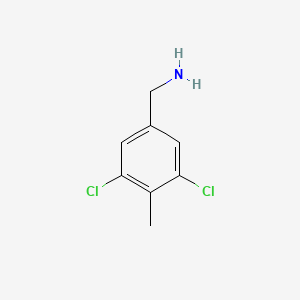
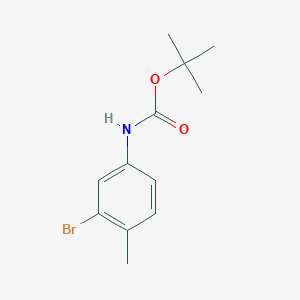
![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)

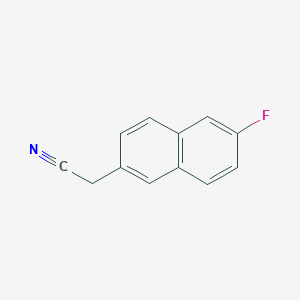
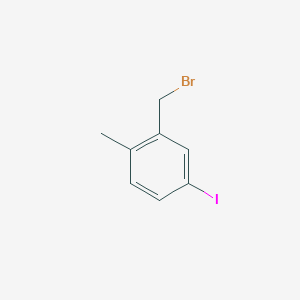
amine](/img/structure/B1444348.png)
![1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1444349.png)
![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)
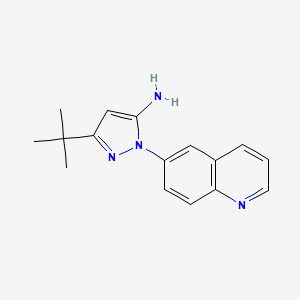
![tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B1444355.png)
